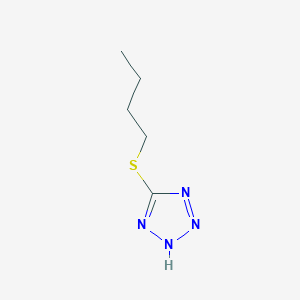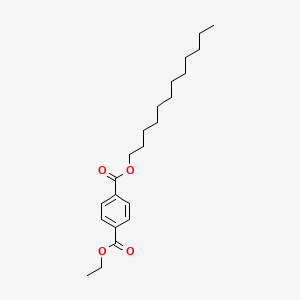![molecular formula C12H10N2O2 B13810094 Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- CAS No. 5515-13-9](/img/structure/B13810094.png)
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- is an organic compound with the molecular formula C11H8N2O It is a derivative of propanedinitrile, where the methylene group is substituted with a methoxy(4-methoxyphenyl)methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- typically involves the condensation of 4-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- can be compared with other similar compounds such as:
Propanedinitrile, [4-methoxyphenyl)methylene]-: Lacks the additional methoxy group, leading to different chemical properties and reactivity.
Propanedinitrile, [4-hydroxyphenyl)methylene]-: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Propanedinitrile, [4-chlorophenyl)methylene]-:
Propriétés
Numéro CAS |
5515-13-9 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-[methoxy-(4-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-5-3-9(4-6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3 |
Clé InChI |
AGRLVQLFYRSJOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(C#N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
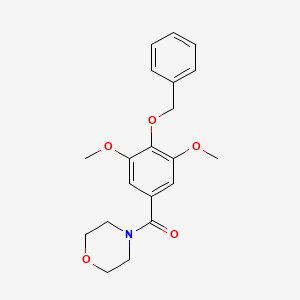
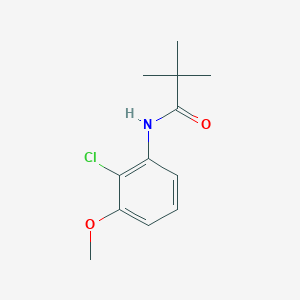
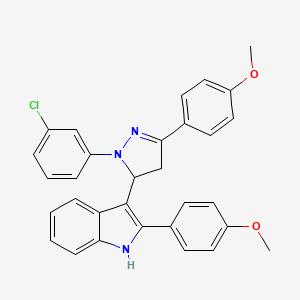
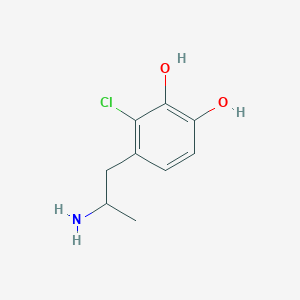
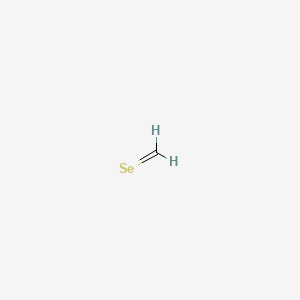
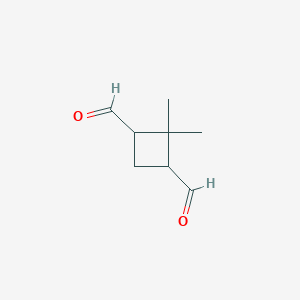
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
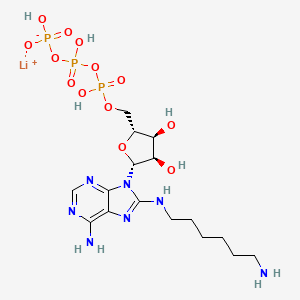
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

